![molecular formula C23H15F3N4O3S B2759010 3-(m-tolyl)-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1226453-11-7](/img/no-structure.png)
3-(m-tolyl)-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
The compound is a complex organic molecule with several functional groups, including a trifluoromethyl group, an oxadiazole ring, and a thienopyrimidinone ring. These groups are common in medicinal chemistry and materials science due to their unique chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (oxadiazole and thienopyrimidinone), which likely contribute to its stability and possibly its reactivity. The trifluoromethyl group is a strong electron-withdrawing group, which could influence the compound’s electronic properties .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the trifluoromethyl group is known to enhance the electrophilicity of adjacent carbons, potentially making them more reactive towards nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially influencing its solubility and permeability .Scientific Research Applications
- Schreiner’s Thiourea : The 3,5-bis(trifluoromethyl)phenyl motif within this compound plays a crucial role in organocatalysis. Specifically, N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea (abbreviated as Schreiner’s thiourea) has been widely used as an H-bond organocatalyst in promoting organic transformations. It activates substrates and stabilizes developing negative charges (e.g., oxyanions) during transition states through explicit double hydrogen bonding. Researchers continue to explore its applications in various reactions .
- Physicochemical Effects of CF3 Substitutions : Researchers have investigated the impact of trifluoromethyl (CF3) substitutions on protein stability and dynamics. By comparing CF3-substituted residues with their methyl (CH3)-substituted analogues, they aim to predict perturbations caused by fluorine labels. Understanding these effects is crucial for drug design and biochemistry studies .
Organocatalysis
Fluorine Labeling Studies
Future Directions
The study and application of such complex organic molecules are a vibrant area of research in fields like medicinal chemistry, materials science, and synthetic chemistry. Future work could involve exploring the compound’s biological activity, optimizing its synthesis, or tuning its properties for specific applications .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(m-tolyl)-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione' involves the synthesis of the thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione core followed by the introduction of the 3-(m-tolyl) and 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl substituents.", "Starting Materials": [ "2-Amino-4-methylthiophene-3,5-dicarbonitrile", "Ethyl cyanoacetate", "Benzene-1,3-dicarboxylic acid", "4-Trifluoromethylbenzoyl chloride", "Hydrazine hydrate", "m-Toluidine", "Triethylamine", "N,N-Dimethylformamide", "Acetic acid", "Sodium acetate", "Sodium hydroxide", "Water", "Ethanol" ], "Reaction": [ "Step 1: Synthesis of 2-amino-4-methylthiophene-3,5-dicarbonitrile", "Step 2: Synthesis of thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione core by reacting 2-amino-4-methylthiophene-3,5-dicarbonitrile with ethyl cyanoacetate and benzene-1,3-dicarboxylic acid in the presence of triethylamine and N,N-dimethylformamide", "Step 3: Synthesis of 3-(m-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione by reacting the thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione core with m-toluidine in the presence of acetic acid and sodium acetate", "Step 4: Synthesis of 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione by reacting 3-(m-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione with 4-trifluoromethylbenzoyl chloride and hydrazine hydrate in the presence of sodium hydroxide and ethanol" ] } | |
CAS RN |
1226453-11-7 |
Product Name |
3-(m-tolyl)-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione |
Molecular Formula |
C23H15F3N4O3S |
Molecular Weight |
484.45 |
IUPAC Name |
3-(3-methylphenyl)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H15F3N4O3S/c1-13-3-2-4-16(11-13)30-21(31)19-17(9-10-34-19)29(22(30)32)12-18-27-20(28-33-18)14-5-7-15(8-6-14)23(24,25)26/h2-11H,12H2,1H3 |
InChI Key |
HKFQUUIANLEUMR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)C(F)(F)F |
solubility |
not available |
Origin of Product |
United States |
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